

Zofenopril's Superior Cardioprotective Efficacy Highlighted in SMILE Studies

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A comprehensive analysis of the Survival of Myocardial Infarction Long-term Evaluation (SMILE) program underscores the significant cardioprotective benefits of **zofenopril**, an angiotensin-converting enzyme (ACE) inhibitor, in patients following acute myocardial infarction (AMI). The series of four randomized, double-blind, controlled studies consistently demonstrated **zofenopril**'s efficacy in reducing mortality and major cardiovascular events, with notable advantages observed when compared to other ACE inhibitors like lisinopril and ramipril, particularly in high-risk patient subgroups.

The SMILE program encompassed a broad spectrum of post-AMI patients, evaluating **zofenopril** against placebo and other ACE inhibitors in various clinical scenarios.[1] The findings from these studies provide robust evidence supporting the early initiation of **zofenopril** in post-AMI patients to improve long-term outcomes.[2]

Comparative Efficacy of Zofenopril: A Tabular Summary

The quantitative outcomes of the key SMILE studies are summarized below, offering a direct comparison of **zofenopril**'s performance against other ACE inhibitors.

SMILE-2 Study: Zofenopril vs. Lisinopril

This study directly compared the safety and efficacy of **zofenopril** and lisinopril in 1,024 thrombolyzed patients with AMI.[1][3]



Endpoint	Zofenopril	Lisinopril	p-value
Primary Endpoint: Incidence of Severe Hypotension			
Overall Incidence	10.9%	11.7%	0.38
Drug-Related Severe Hypotension	6.7%	9.8%	0.048
Secondary Endpoint: 6-Week Mortality Rate	3.2%	4.0%	0.38

Data sourced from the SMILE-2 study results.[3]

SMILE-4 Study: Zofenopril vs. Ramipril

The SMILE-4 study focused on patients with left ventricular dysfunction (LVD) following AMI and compared **zofenopril** with ramipril, both in combination with acetylsalicylic acid (ASA).[4] [5]

1-Year Follow-up

Endpoint	Zofenopril + ASA (n=365)	Ramipril + ASA (n=351)	Odds Ratio (95% CI)	p-value
Primary Endpoint: Combined Death or Hospitalization for CV Causes	0.70 (0.51-0.96)	0.028		
Cardiovascular Hospitalization	0.64 (0.46-0.88)	0.006	_	
Mortality Rate	1.51 (0.70-3.27)	0.293	-	

Data sourced from the 1-year follow-up of the SMILE-4 study.[4]



5-Year Follow-up

A long-term follow-up of a subset of patients from the SMILE-4 study further solidified the sustained benefits of **zofenopril**.[6][7][8]

Endpoint	Zofenopril + ASA	Ramipril + ASA	Odds Ratio (95% CI)	p-value
Primary Endpoint: Combined Death or Hospitalization for CV Causes	27.8%	43.8%	0.65 (0.43-0.98)	0.041
Cardiovascular Hospitalization	0.61 (0.37-0.99)	0.047	_	
Mortality Rate	0.75 (0.36-1.59)	0.459	-	

Data sourced from the 5-year follow-up of the SMILE-4 study.[6][7]

Experimental Protocols of the SMILE Studies

The SMILE studies were a series of multicenter, randomized, double-blind, parallel-group trials. [1][3][4][9]

SMILE-1 Study: This study enrolled 1,556 patients within 24 hours of AMI onset who were not eligible for thrombolytic therapy. Patients were randomized to receive either **zofenopril** (starting at 7.5 mg twice daily and titrated up to 30 mg twice daily) or a placebo for 6 weeks. The primary endpoint was the combined incidence of death or severe congestive heart failure. [1][9]

SMILE-2 Study: This trial included 1,024 patients who had received thrombolytic therapy for AMI. Within 12 hours of completing thrombolysis, patients were randomized to receive either oral **zofenopril** (titrated up to 30-60 mg/day) or lisinopril (titrated up to 5-10 mg/day) for 42 days. The primary endpoint was the incidence of severe hypotension.[3]



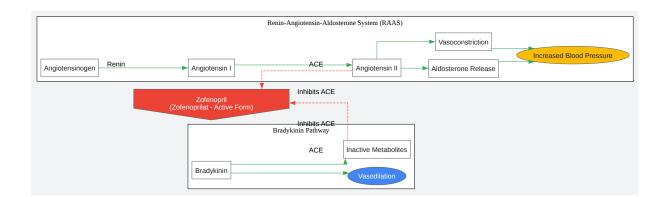
SMILE-3 Study: This study focused on 349 post-AMI patients with preserved left ventricular function. The anti-ischemic effects of **zofenopril** were evaluated in this cohort.[1]

SMILE-4 Study: This study enrolled 771 patients with LVD (clinical signs of heart failure or a left ventricular ejection fraction <45%) following AMI. Patients were randomized to receive either **zofenopril** (60 mg/day) or ramipril (10 mg/day), in addition to ASA (100 mg/day). The primary endpoint was the combined occurrence of death or hospitalization for cardiovascular causes at 1 year.[4]

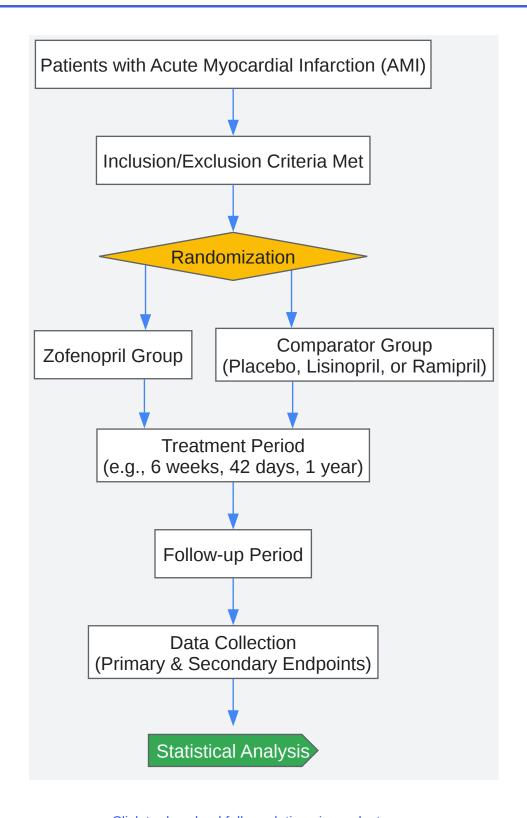
Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and study designs, the following diagrams illustrate the signaling pathway of **zofenopril** and the general experimental workflow of the SMILE clinical trials.









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